(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
Historical Development of Thiazole-Acrylamide Hybrid Molecules
Thiazole-acrylamide hybrids emerged as a focal point in drug discovery following the recognition of thiazole’s privileged scaffold status in the early 21st century. Thiazole derivatives gained prominence due to their broad-spectrum bioactivity, including antibacterial, antiviral, and anticancer properties. The incorporation of acrylamide moieties, which introduce planar conjugated systems and hydrogen-bonding capabilities, further enhanced molecular interactions with biological targets. For instance, Knoevenagel condensation—a cornerstone reaction for synthesizing α,β-unsaturated carbonyl systems—has been widely employed to generate cyanoacrylamide-thiazole hybrids, such as 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamides. These hybrids demonstrate improved DNA-binding and nuclease activities under photoirradiation, highlighting the strategic value of acrylamide-thiazole conjugates.
Significance in Heterocyclic Chemistry Research
Heterocyclic frameworks like thiazoles and benzothiazoles are indispensable in medicinal chemistry due to their electronic diversity and metabolic stability. The benzo[d]thiazole nucleus, in particular, exhibits strong π-π stacking interactions and redox activity, making it a staple in anticancer and antimicrobial agents. Recent synthetic innovations, such as multicomponent reactions (MCRs) and post-polymerization modifications, have expanded access to complex thiazole hybrids. For example, lawsone-linked 1,3-thiazoles synthesized via MCRs demonstrate the feasibility of integrating natural product motifs with heterocyclic systems. Such advancements underscore the versatility of thiazole chemistry in addressing modern therapeutic challenges.
Current Research Landscape of Benzo[d]thiazole Derivatives
Benzo[d]thiazole derivatives are under intense investigation for their dual roles as pharmacophores and functional materials. Recent studies highlight their utility in:
- Anticancer agents : Thiopyrano[2,3-d]thiazole-pyrazole hybrids inhibit carbonic anhydrase IX/XII isoforms, critical targets in hypoxic tumors.
- Antimicrobials : Thiazole-pyridine hybrids exhibit potent activity against bacterial and fungal strains, attributed to their ability to disrupt microbial membranes.
- Photodynamic therapy : Cyanoacrylamide-thiazole derivatives generate reactive oxygen species (ROS) under UV light, enabling targeted DNA cleavage.
These applications are facilitated by advanced characterization techniques, such as X-ray crystallography and Hirshfeld surface analysis, which validate molecular conformations and non-covalent interactions.
Structural Significance of the Acrylamide-Thiophene Bridge
The (E)-acrylamide-thiophene bridge in this compound serves as a multifunctional spacer with three critical roles:
- Conjugation Enhancement : The α,β-unsaturated acrylamide system delocalizes electron density across the molecule, improving UV absorption and photostability.
- Electron-Withdrawing Effects : The nitro group on the thiophene ring augments electrophilicity, potentially enhancing interactions with nucleophilic residues in biological targets.
- Stereochemical Rigidity : The E-configuration minimizes steric clash between the benzo[d]thiazole-thiazole core and the nitrothiophene moiety, favoring planar geometries conducive to intercalation or enzyme binding.
This structural motif mirrors trends in hybrid drug design, where conjugated linkers are used to optimize pharmacokinetic and pharmacodynamic profiles.
The subsequent sections will delve into synthetic methodologies, computational analyses, and biological evaluations of this compound, adhering to the outlined structure.
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S3/c22-14(7-5-10-6-8-15(26-10)21(23)24)20-17-19-12(9-25-17)16-18-11-3-1-2-4-13(11)27-16/h1-9H,(H,19,20,22)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZKGHJTFGNIBH-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde.
Synthesis of the thiazole ring: This involves the reaction of α-haloketones with thiourea.
Coupling of the nitrothiophene: The nitrothiophene can be synthesized via nitration of thiophene followed by a coupling reaction with the thiazole derivative.
Formation of the acrylamide linkage: This step involves the reaction of the thiazole derivative with an appropriate acrylamide precursor under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5-nitrothiophen-2-yl group introduces steric and electronic differences compared to methoxy or naphthyl substituents.
- Saturated linkers (e.g., compound 11) yield higher synthesis efficiency (59%) than α,β-unsaturated acrylamides (16–21%), likely due to reduced steric hindrance .
- Nitro groups in similar scaffolds (e.g., 7e in ) are associated with enhanced bioactivity but may complicate synthesis due to reactivity .
Anticancer Potential:
- Benzothiazole-acrylamides : Compounds like BZTcin1–3 () show moderate cytotoxicity, with IC₅₀ values in the µM range. The α,β-unsaturated carbonyl group is critical for Michael addition-mediated DNA damage .
- Nitro-substituted analogs : In , compound 7e (4-nitrophenyl) exhibits potent pro-apoptotic activity, suggesting the nitro group enhances electron-deficient interactions with cellular targets . The target compound’s 5-nitrothiophene may similarly improve anticancer efficacy.
Antimicrobial Activity:
- 3b (p-chlorophenyl analog) : Displays strong antibacterial activity against S. aureus (MIC = 3.125 µg/mL), comparable to tetracycline. Chlorine and nitro groups are hypothesized to disrupt bacterial membrane integrity .
- Nitrothiophene derivatives : The nitro group’s electron-withdrawing nature may enhance redox cycling, generating reactive oxygen species (ROS) in microbial cells .
Physicochemical Properties
- Solubility : The nitro group increases polarity but may reduce aqueous solubility due to hydrophobic thiophene and benzothiazole cores. Analogs with methoxy groups (e.g., 9b) show better solubility in organic solvents .
- Stability : α,β-unsaturated acrylamides are prone to hydrolysis under acidic/basic conditions. The nitro group’s electron-withdrawing effect could stabilize the acrylamide bond .
Biological Activity
The compound (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a novel derivative of benzothiazole, a class of compounds known for diverse biological activities. This article delves into its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and recent research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation reaction between appropriate thiazole derivatives and nitrothiophenes. The compound exhibits a distinctive structure characterized by multiple heterocyclic rings, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a series of benzothiazole compounds were evaluated for their effects on human cancer cell lines A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds inhibited cell proliferation effectively, with specific emphasis on apoptosis induction and cell cycle arrest mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis |
| B7 | A549 | 2.0 | Cell Cycle Arrest |
| Lead Compound 4i | HOP-92 | 1.5 | AKT/ERK Inhibition |
The compound this compound was noted for its ability to inhibit the AKT and ERK signaling pathways, crucial for cancer cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. In vitro assays using RAW264.7 macrophages demonstrated a significant reduction in inflammatory cytokines such as IL-6 and TNF-α upon treatment with the compound. This dual action positions it as a candidate for therapeutic strategies targeting both cancer and inflammation.
| Inflammatory Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 45 |
| TNF-α | 200 | 60 |
Antimicrobial Activity
The compound also exhibited antimicrobial activity against various bacterial strains. A study assessing its efficacy against Gram-positive and Gram-negative bacteria reported minimum inhibitory concentration (MIC) values ranging from moderate to good.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 12 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of various benzothiazole derivatives on human cancer cell lines, highlighting the specific activity of the target compound in promoting apoptosis in A431 cells through caspase activation.
- Case Study on Anti-inflammatory Mechanism : Another investigation focused on the modulation of NF-kB signaling pathways by the compound, showing its ability to suppress pro-inflammatory gene expression in macrophages.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for synthesizing (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide?
- The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole-thiazole core via nucleophilic substitution, followed by acrylamide coupling. Key steps include:
- Core formation : Reacting 2-aminobenzo[d]thiazole with 2-chlorothiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the bis-heterocyclic intermediate .
- Acrylamide introduction : Utilizing coupling agents like HATU or DCC to conjugate 3-(5-nitrothiophen-2-yl)acrylic acid to the thiazolyl amine group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies proton environments (e.g., acrylamide NH at δ 10.2–10.8 ppm, nitro group deshielding effects) and carbon backbone .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 440.0523) and fragmentation patterns .
Q. What initial biological screening approaches are recommended?
- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to assess programmed cell death .
Advanced Research Questions
Q. How can low yields in the final acrylamide coupling step be addressed?
- Catalyst optimization : Replace DCC with TBTU or PyBOP to improve coupling efficiency .
- Solvent selection : Use anhydrous DMF or THF to minimize side reactions (e.g., hydrolysis) .
- Temperature control : Maintain reactions at 0–4°C to suppress racemization or degradation .
Q. What strategies resolve contradictory bioactivity data across assays?
- Orthogonal validation : Cross-check cytotoxicity (MTT) with clonogenic assays to confirm growth inhibition .
- Stability testing : Monitor compound integrity in assay media via HPLC (e.g., degradation in PBS at 37°C) .
- Target engagement studies : Use Western blotting to verify downstream effects (e.g., caspase-3 activation for apoptosis) .
Q. Which computational methods predict target interactions and binding modes?
- Molecular docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) or tubulin, focusing on hydrogen bonds with the acrylamide carbonyl and nitro group .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, evaluating RMSD and interaction energy .
Q. How can solubility be optimized for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for intravenous administration .
- Prodrug design : Introduce phosphate esters at the nitro group to enhance aqueous solubility .
Q. What approaches design derivatives for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 5-nitrothiophene with 5-cyano or 5-methoxy groups to modulate electron-withdrawing effects .
- Scaffold hopping : Synthesize analogs with pyrazole or imidazole rings instead of thiazole to explore heterocycle contributions .
- Bioisosteric replacement : Substitute the benzo[d]thiazole with indole to assess aromatic stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
